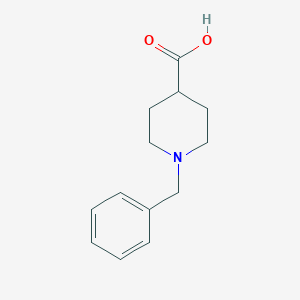

1-Benzylpiperidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVSVQMWFTZSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405802 | |

| Record name | 1-benzylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10315-07-8 | |

| Record name | 1-(Phenylmethyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10315-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1-Benzylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine-4-carboxylic acid, a derivative of piperidine, is a heterocyclic compound with a structure that lends itself to a variety of chemical modifications, making it a molecule of interest in medicinal chemistry and drug discovery. Its core structure, featuring a piperidine ring, a carboxylic acid group, and a benzyl substituent, provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The basic properties of this compound, particularly its acidity and solubility, are fundamental to its handling, formulation, and biological activity.

This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical data, detailed experimental protocols for property determination, and a look into the potential biological relevance of the broader class of N-benzylpiperidine derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | --INVALID-LINK-- |

| Molecular Weight | 219.28 g/mol | --INVALID-LINK-- |

| CAS Number | 10315-07-8 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | White to off-white crystalline powder | --INVALID-LINK--[3] |

| Melting Point | 169.0-170.5 °C | --INVALID-LINK--[3] |

| Boiling Point (Predicted) | 358.6 ± 35.0 °C | --INVALID-LINK--[3] |

Acidity (pKa)

The acidity of the carboxylic acid group is a key determinant of the ionization state of this compound at a given pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.

Quantitative pKa Data

| Parameter | Predicted Value | Method |

| pKa (Carboxylic Acid) | 4.02 ± 0.20 | Computational Prediction |

Note: This value is predicted and should be confirmed by experimental determination.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and accurate method for determining the pKa of ionizable compounds.

Objective: To determine the pKa of the carboxylic acid and the piperidine nitrogen of this compound.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Ionic Strength Adjustment: Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M). This minimizes changes in activity coefficients during the titration.

-

Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, immerse the calibrated pH electrode, and begin gentle stirring. Position the burette containing the standardized NaOH solution above the beaker.

-

Titration for Carboxylic Acid pKa:

-

Record the initial pH of the solution.

-

Add small, precise increments of the 0.1 M NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

-

Titration for Piperidine pKa:

-

To determine the pKa of the basic piperidine nitrogen, a separate titration with 0.1 M HCl would be performed on a solution of the sodium salt of the compound, or by back-titration.

-

-

Data Analysis:

-

Plot a graph of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. This can be determined from the graph or by calculating the first derivative of the titration curve to precisely locate the equivalence point.

-

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

Solubility is a critical parameter that affects the bioavailability and formulation of a drug candidate. The presence of both a hydrophobic benzyl group and ionizable carboxylic acid and amine groups suggests that the solubility of this compound will be pH-dependent.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various solvents is not widely published. However, general observations indicate its solubility characteristics.

| Solvent | Solubility |

| Water | Low solubility[3] |

| Organic Solvents | Higher solubility[3] |

Note: These are qualitative descriptions. Experimental determination is necessary for quantitative values.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the aqueous solubility of this compound at a specific temperature and pH.

Materials:

-

This compound

-

Buffer solutions of desired pH (e.g., pH 7.4 for physiological relevance)

-

Scintillation vials or other suitable containers

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)

-

Syringe filters (e.g., 0.45 µm)

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the buffer solution. The excess solid ensures that equilibrium is reached with an undissolved solid phase present.

-

Equilibration: Seal the vials and place them in the shaking incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The shaking prevents the solid from settling and facilitates dissolution.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a validated analytical method.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature and pH.

Caption: Multi-target inhibition by N-benzylpiperidine derivatives in Alzheimer's.

Conclusion

This compound is a compound with basic properties that are crucial for its application in research and drug development. While experimentally determined quantitative data for its pKa and solubility are limited, predictive models and established experimental protocols provide a strong foundation for its characterization. The N-benzylpiperidine scaffold is of significant interest in medicinal chemistry, particularly for the development of multi-target ligands for complex diseases. Further experimental investigation into the precise physicochemical and biological properties of this compound is warranted to fully elucidate its potential.

References

A Comprehensive Technical Guide to 1-Benzylpiperidine-4-carboxylic acid (CAS: 10315-07-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine-4-carboxylic acid, with CAS number 10315-07-8, is a pivotal heterocyclic building block in medicinal chemistry. Its rigid piperidine core and the presence of both a carboxylic acid and a benzyl group make it a versatile scaffold for the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and, most notably, its significant role as a precursor in the development of novel therapeutics, particularly in the areas of neurodegenerative diseases and pain management. Detailed experimental protocols and visual representations of synthetic pathways and logical workflows are included to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key quantitative data is presented in the table below.[1][2]

| Property | Value | Reference |

| CAS Number | 10315-07-8 | [2] |

| Molecular Formula | C₁₃H₁₇NO₂ | [2] |

| Molecular Weight | 219.28 g/mol | [2] |

| Melting Point | 167.0 to 171.0 °C | [1] |

| Purity | >98.0% (GC) | [1] |

| Appearance | White to Almost white powder to crystal | [1] |

| SMILES | C1CN(CCC1C(=O)O)CC2=CC=CC=C2 | [2] |

| InChIKey | ZMVSVQMWFTZSJQ-UHFFFAOYSA-N | [2] |

Synthesis

The most common and efficient synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 1-benzylpiperidine-4-carboxylate.

Experimental Protocol: Hydrolysis of Ethyl 1-benzylpiperidine-4-carboxylate

This protocol is adapted from established chemical literature.

Materials:

-

Ethyl 1-benzylpiperidine-4-carboxylate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

1,4-Dioxane

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq) in tetrahydrofuran (THF).

-

To this solution, add a 4N aqueous solution of sodium hydroxide (NaOH).

-

Add 1,4-dioxane to the reaction mixture.

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, carefully adjust the pH of the reaction mixture to 7 using 2N hydrochloric acid (HCl).

-

Remove the organic solvents (THF and 1,4-dioxane) by distillation under reduced pressure.

-

Suspend the resulting residue in ethanol.

-

Collect the solid product by filtration.

-

Concentrate the filtrate under reduced pressure to recover any remaining product.

-

Dry the solid product under vacuum to obtain this compound.

A high yield (typically around 95%) of the final product can be expected with this method.

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of various pharmaceutical agents. Its rigid piperidine scaffold is a common feature in centrally acting drugs.

Alzheimer's Disease: Cholinesterase Inhibitors

A significant application of this compound is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[1][3] Derivatives of 1-benzylpiperidine have shown potent inhibitory activity against AChE.[3][4] The core structure is used to synthesize more complex molecules where the carboxylic acid group is converted into an amide, linking the benzylpiperidine moiety to other pharmacophoric groups.[3]

For instance, novel N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated as potential cholinesterase inhibitors.[3] These compounds often feature the replacement of a metabolically labile ester linkage with a more stable amide bond.[3]

Pain Management: Opioid Receptor Modulators

The benzylpiperidine scaffold is also a key structural motif in the design of ligands for opioid receptors, which are critical targets for pain management.[5] Derivatives of this compound have been investigated as dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands.[5] This dual-targeting approach aims to develop potent analgesics with a reduced side-effect profile compared to traditional opioids.[5]

Biological Activity and Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activities.

| Derivative Class | Target | Biological Activity | IC₅₀ Values (for representative compounds) | Reference |

| N-benzylpiperidine carboxamides | Acetylcholinesterase (AChE) | Inhibition of AChE | 0.41 µM and 5.94 µM | [3] |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Dual inhibition of AChE and BChE | eeAChE IC₅₀ = 0.39 µM; eqBChE IC₅₀ = 0.16 µM | [4] |

| 4-Aminopiperidines | Fungal Ergosterol Biosynthesis | Antifungal activity | - | [6] |

| Benzylpiperidine derivatives | μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) | Dual MOR/σ1R agonism/antagonism | - | [5] |

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its utility as a versatile building block for the synthesis of potent and specific modulators of biological targets, particularly in the realms of neurodegenerative disorders and pain, is well-established. The synthetic protocols and biological data presented in this guide underscore its importance and provide a solid foundation for researchers to build upon in their drug discovery and development endeavors. The continued exploration of derivatives based on this scaffold holds considerable promise for the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H17NO2 | CID 4714983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Benzylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and potential biological significance, offering valuable insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound, also known as N-benzylisonipecotic acid, is a derivative of piperidine-4-carboxylic acid. The addition of a benzyl group to the piperidine nitrogen significantly influences its chemical properties and potential biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 219.28 g/mol | [1] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1] |

| CAS Number | 10315-07-8 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1CN(CCC1C(=O)O)CC2=CC=CC=C2 | [1] |

| Exact Mass | 219.125928785 Da | [1] |

| Monoisotopic Mass | 219.125928785 Da | [1] |

| XLogP3-AA (Predicted) | -0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Aqueous Solubility | The parent compound, piperidine-4-carboxylic acid, is soluble in polar solvents like water. The presence of the benzyl group in this compound is expected to decrease its aqueous solubility. | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.

Protocol:

-

Dissolve ethyl 1-benzyl-4-piperidinecarboxylate (1 equivalent) in tetrahydrofuran (THF).

-

Add a 4N aqueous solution of sodium hydroxide (NaOH) (approximately 2 equivalents).

-

The reaction mixture is stirred at room temperature. 1,4-dioxane can be added to aid in solubility and the reaction is stirred overnight.

-

Upon completion of the reaction, as monitored by a suitable technique such as thin-layer chromatography (TLC), the pH of the reaction solution is adjusted to 7 with 2N hydrochloric acid (HCl).

-

The solvent is removed by distillation under reduced pressure.

-

The resulting residue is suspended in ethanol, and the solid is collected by filtration.

-

The filtrate is then concentrated under reduced pressure to yield this compound.[3]

Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm). The protons on the piperidine ring will appear as multiplets in the aliphatic region (generally between 1.5 and 3.5 ppm). The methylene protons of the benzyl group will likely appear as a singlet around 3.5 ppm. The acidic proton of the carboxylic acid group may appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation can depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm). The aromatic carbons of the benzyl group will resonate between 125 and 140 ppm. The carbons of the piperidine ring and the benzylic methylene carbon will appear in the aliphatic region of the spectrum.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

-

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band in the region of 1760-1690 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-O Stretch: A medium intensity band in the region of 1320-1210 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 220.1. In negative ion mode, the [M-H]⁻ peak at m/z 218.1 would be expected.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The benzyl group can also lead to the formation of a tropylium ion (C₇H₇⁺) at m/z 91.

Biological Significance and Signaling Pathways

Derivatives of this compound have been explored for their potential as cholinesterase inhibitors in the context of Alzheimer's disease research. The core structure is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), which is known to be a partial agonist of the GABAA receptor.

Potential GABAA Receptor Modulation

Isonipecotic acid, the parent compound of this compound, is a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA). As such, it can act as a partial agonist at GABAA receptors. The binding of an agonist to the GABAA receptor, a ligand-gated ion channel, leads to a conformational change that opens the channel, allowing the influx of chloride ions (Cl⁻). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Experimental and Logical Workflows

The synthesis of this compound can be part of a larger synthetic route to produce more complex molecules, such as the aforementioned cholinesterase inhibitors.

Synthesis Workflow

The following diagram illustrates a typical multi-step synthesis workflow that could be employed to produce this compound from simpler starting materials.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 1-Benzylpiperidine-4-carboxylic Acid: Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, a key building block in medicinal chemistry.

Chemical Structure and Properties

This compound, also known as N-benzylisonipecotic acid, is a derivative of piperidine featuring a benzyl group attached to the nitrogen atom and a carboxylic acid group at the 4-position.[1] Its structure is fundamental to its role as a versatile scaffold in the design of various therapeutic agents.

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol [1] |

| CAS Number | 10315-07-8[1] |

| IUPAC Name | This compound[1] |

| SMILES | OC(=O)C1CCN(CC2=CC=CC=C2)CC1[2] |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C, Sealed in dry conditions[2] |

Structural Diagram

The following diagram illustrates the two-dimensional structure of the molecule.

Synthesis of this compound

The most common and high-yielding method for synthesizing this compound is through the basic hydrolysis of its corresponding ethyl ester, ethyl 1-benzyl-4-piperidinecarboxylate.

Synthesis Workflow

The synthesis involves a single-step hydrolysis reaction as depicted below.

Experimental Protocol

This section details the experimental procedure for the synthesis via hydrolysis.[3]

Materials:

-

Ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g, 65.1 mmol)

-

4N aqueous sodium hydroxide solution (35 mL)

-

Tetrahydrofuran (THF) (70 mL)

-

1,4-Dioxane (70 mL)

-

2N Hydrochloric acid

-

Ethanol

Procedure:

-

Dissolve ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g) in tetrahydrofuran (70 mL).

-

To this solution, add 4N aqueous sodium hydroxide solution (35 mL).

-

Stir the reaction mixture at room temperature.

-

Add 1,4-dioxane (70 mL) to the mixture and continue stirring overnight.

-

After the reaction is complete, adjust the pH of the solution to 7 using 2N hydrochloric acid.

-

Remove the solvents by distillation under reduced pressure.

-

Suspend the resulting residue in ethanol.

-

Collect the solid product by filtration.

-

Concentrate the filtrate under reduced pressure to recover any remaining product.

Quantitative Data

The following table summarizes the quantitative data for the described synthesis.

| Parameter | Value | Reference |

| Starting Material | Ethyl 1-benzyl-4-piperidinecarboxylate | [3] |

| Yield | 95% (13.6 g) | [3] |

| Reaction Time | Overnight | [3] |

| Reaction Temperature | Room Temperature | [3] |

Alternative Synthesis Route

An alternative multi-step synthesis has been reported, starting from 4-piperidinecarboxylic acid. This pathway involves:

-

Esterification: Conversion of 4-piperidinecarboxylic acid to its methyl ester, typically forming the hydrochloride salt.

-

N-Alkylation (Benzylation): Reaction of the methyl 4-piperidinecarboxylate with benzyl bromide to introduce the benzyl group at the nitrogen atom.

-

Hydrolysis: Saponification of the resulting N-benzyl-4-piperidinecarboxylic acid methyl ester to yield the final carboxylic acid product.[4]

This method offers a different strategic approach, which can be advantageous depending on the availability and cost of the starting materials.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.

References

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 1-Benzylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid (piperidine-4-carboxylic acid), is a pivotal intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry. While the specific moment of its initial discovery is not prominently documented in scientific literature, its significance has grown in tandem with the development of complex piperidine-containing therapeutics. This guide provides a comprehensive overview of its synthesis, properties, and its crucial role in drug development, particularly as a precursor to the Alzheimer's disease medication, Donepezil.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 219.28 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 10315-07-8 | PubChem[1] |

| Melting Point | Not explicitly available for this compound, but a related derivative, 1-benzyl-4-phenylpiperidine-4-carboxylic acid, has a melting point of 285-286 °C.[2] | N/A |

| Boiling Point | Data not readily available | N/A |

| Solubility | Data not readily available | N/A |

Historical Context and Modern Significance

The history of this compound is intrinsically linked to the broader history of piperidine derivatives in medicinal chemistry. Piperidine scaffolds are prevalent in numerous pharmaceuticals due to their ability to interact with biological targets. The development of synthetic routes to functionalized piperidines has been a continuous effort in organic chemistry.

The primary importance of this compound in the modern era stems from its role as a key intermediate in the synthesis of N-benzyl-4-piperidinecarboxaldehyde. This aldehyde is a direct precursor to Donepezil, a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. The synthesis of Donepezil often involves the condensation of N-benzylpiperidine-4-carboxaldehyde with 5,6-dimethoxy-1-indanone. Therefore, the efficient and scalable synthesis of this compound is a critical aspect of the manufacturing process for this important therapeutic agent.

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Hydrolysis of Ethyl 1-Benzyl-4-piperidinecarboxylate

This method involves the hydrolysis of the corresponding ethyl ester to yield the carboxylic acid.

Materials:

-

Ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g, 65.1 mmol)

-

Tetrahydrofuran (THF) (70 mL)

-

4N aqueous sodium hydroxide solution (35 mL)

-

1,4-Dioxane (70 mL)

-

2N hydrochloric acid

-

Ethanol

Procedure:

-

Dissolve ethyl 1-benzyl-4-piperidinecarboxylate in tetrahydrofuran.

-

Add 4N aqueous sodium hydroxide solution to the mixture.

-

Stir the reaction mixture at room temperature.

-

Add 1,4-dioxane and continue stirring overnight.

-

Upon completion of the reaction, adjust the pH of the solution to 7 with 2N hydrochloric acid.

-

Remove the solvent by distillation under reduced pressure.

-

Suspend the obtained residue in ethanol.

-

Collect the solid by filtration.

-

Concentrate the filtrate under reduced pressure to afford 1-benzyl-4-piperidinecarboxylic acid.[3]

Quantitative Data:

| Starting Material | Product | Yield |

|---|

| Ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g) | this compound (13.6 g) | 95%[3] |

Method 2: Multi-step Synthesis from 4-Piperidinecarboxylic Acid

This synthetic route involves several steps, starting from the readily available 4-piperidinecarboxylic acid.

Overall Transformation: 4-Piperidinecarboxylic acid → N-Benzyl-4-piperidinecarboxylic acid

Steps:

-

Esterification: 4-Piperidinecarboxylic acid is reacted to form 4-piperidinecarboxylic acid methyl ester hydrochloride.[4]

-

Alkylation: The methyl ester is then alkylated with benzyl bromide to generate N-benzyl-4-piperidinecarboxylic acid methyl ester.[4]

-

Hydrolysis: The resulting N-benzyl-4-piperidinecarboxylic acid methyl ester is hydrolyzed to yield the final product, N-benzyl-4-piperidinecarboxylic acid.[4]

A detailed, step-by-step experimental protocol with specific reagents and conditions for this multi-step synthesis is outlined in various patents but requires careful adaptation and optimization for laboratory or industrial scale.

Logical Workflow: Role in Donepezil Synthesis

This compound is a critical precursor in the synthesis of Donepezil. The following diagram illustrates the logical workflow from the carboxylic acid to the final active pharmaceutical ingredient.

References

- 1. This compound | C13H17NO2 | CID 4714983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-benzyl-4-phenylpiperidine-4-carboxylic acid | 61886-17-7 [sigmaaldrich.com]

- 3. This compound | 10315-07-8 [chemicalbook.com]

- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

Spectroscopic Profile of 1-Benzylpiperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzylpiperidine-4-carboxylic acid (CAS No. 10315-07-8), a key building block in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures, alongside generalized experimental protocols for data acquisition.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol .[1] The structure consists of a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a carboxylic acid.

Caption: Chemical Structure of this compound

Spectroscopic Data Presentation

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | COOH |

| ~7.25-7.40 | m | 5H | Ar-H (benzyl) |

| ~3.55 | s | 2H | N-CH₂ -Ph |

| ~2.90 | m | 2H | Piperidine H-2e, H-6e |

| ~2.20 | m | 2H | Piperidine H-2a, H-6a |

| ~2.40 | m | 1H | Piperidine H-4 |

| ~1.95 | m | 2H | Piperidine H-3e, H-5e |

| ~1.75 | m | 2H | Piperidine H-3a, H-5a |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | C OOH |

| ~138 | Ar-C (quaternary) |

| ~129 | Ar-CH (benzyl) |

| ~128 | Ar-CH (benzyl) |

| ~127 | Ar-CH (benzyl) |

| ~63 | N-C H₂-Ph |

| ~53 | Piperidine C-2, C-6 |

| ~42 | Piperidine C-4 |

| ~28 | Piperidine C-3, C-5 |

Predicted IR Data (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| 2950-2800 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1605, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) |

| ~1200 | Medium | C-O stretch (carboxylic acid) |

| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry Data (ESI+)

The exact mass of this compound is 219.125928785 Da.[1]

| m/z | Ion |

| 220.1332 | [M+H]⁺ |

| 242.1152 | [M+Na]⁺ |

| 202.1226 | [M+H-H₂O]⁺ |

| 91.0542 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following sections detail generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H and ¹³C NMR Acquisition:

-

Instrument: 500 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time: ~4 s

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time: ~1.5 s

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick peaks for both ¹H and ¹³C spectra.

ATR-FTIR Spectroscopy

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the major peaks with their corresponding wavenumbers.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution with the mobile phase to a final concentration of ~1-10 µg/mL.

Data Acquisition (Positive Ion Mode):

-

Ionization Source: Electrospray Ionization (ESI)

-

Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid

-

Flow Rate: 0.2 mL/min

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 50-500

Data Processing:

-

The mass spectrum is typically processed using the instrument's software.

-

Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragment ions.

-

Compare the observed m/z values with the calculated theoretical masses.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

References

The Biological Versatility of 1-Benzylpiperidine-4-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzylpiperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of biologically active compounds. Its synthetic tractability and the ability to readily modify its core structure have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of the biological activities associated with derivatives of this compound, with a focus on their enzyme inhibitory, antimicrobial, anticonvulsant, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and mechanistic pathways to facilitate further research and drug development efforts.

Enzyme Inhibitory Activity

Derivatives of this compound have been extensively investigated as potent enzyme inhibitors, particularly targeting cholinesterases and steroid-5α-reductase, which are implicated in neurodegenerative diseases and hormonal disorders, respectively.

Cholinesterase Inhibition

A significant area of investigation has been the development of 1-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | Acetylcholinesterase | 0.03 ± 0.07 µM | [1] |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase | 0.41 ± 1.25 µM | [1] |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase | 5.94 ± 1.08 µM | [1] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase | 0.56 nM | [2] |

The acetylcholinesterase inhibitory activity of the target compounds is determined using a 96-well microplate reader based on Ellman's method.

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

In a 96-well plate, 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound solution at various concentrations are added.

-

20 µL of AChE solution is then added, and the plate is incubated for 15 minutes at 25°C.

-

The reaction is initiated by the addition of 10 µL of ATCI.

-

The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm every 5 minutes for 30 minutes.

-

The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of the blank (enzyme and substrate without inhibitor).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Mechanism of cholinesterase inhibition by 1-benzylpiperidine derivatives.

Steroid-5α-reductase Inhibition

Derivatives of this compound have also been identified as inhibitors of steroid 5α-reductase, an enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT). This enzyme is a key target for the treatment of benign prostatic hyperplasia and androgenic alopecia.

| Compound | 5α-Reductase Type 1 (Rat) IC50 (µM) | 5α-Reductase Type 2 (Rat) IC50 (µM) | Reference |

| Diphenylacetyl derivative | 3.44 | 0.37 | [3] |

| Diphenylcarbamoyl derivative | 0.54 | 0.69 | [3] |

| Dicyclohexylacetyl derivative | ~10 | 0.08 | [3] |

The inhibitory activity against steroid 5α-reductase is assessed using rat liver microsomes as the enzyme source.

-

Reagents and Materials:

-

Rat liver microsomes

-

Testosterone (substrate)

-

NADPH (cofactor)

-

Phosphate buffer (pH 6.5)

-

Test compounds

-

HPLC system for analysis

-

-

Procedure:

-

The reaction mixture contains phosphate buffer, NADPH, testosterone, and the test compound at various concentrations.

-

The reaction is initiated by the addition of the rat liver microsomal suspension.

-

The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of a quenching agent (e.g., a strong acid or organic solvent).

-

The amount of dihydrotestosterone (DHT) formed is quantified by HPLC.

-

The percentage of inhibition is calculated by comparing the amount of DHT produced in the presence of the inhibitor to the control (without inhibitor).

-

IC50 values are determined from the dose-response curves.

-

Caption: Inhibition of the androgen synthesis pathway by 5α-reductase inhibitors.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The N-benzylpiperidine scaffold has been explored for its potential antibacterial and antifungal properties.

While specific MIC values for derivatives of this compound are not extensively reported, related N-benzylpiperidine carboxamide and aminoguanidine hydrazone derivatives have shown promising activity.

| Derivative Class | Organism | MIC (µg/mL) | Reference |

| Benzyl guanidine derivative | Staphylococcus aureus | 0.5 | [4] |

| Benzyl guanidine derivative | Escherichia coli | 1 | [4] |

| Aminoguanidine hydrazone derivative | Staphylococcus aureus | 1 | [4] |

| Aminoguanidine hydrazone derivative | Escherichia coli | 4 | [4] |

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.

-

Reagents and Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Bacterial or fungal inoculums standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

-

Procedure:

-

Serial two-fold dilutions of the test compounds are prepared in the broth in the wells of a 96-well plate.

-

Each well is inoculated with the standardized microbial suspension.

-

Positive (broth with inoculum) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticonvulsant Activity

Piperidine derivatives have been investigated for their potential as anticonvulsant agents, targeting various mechanisms involved in seizure propagation.

Data for direct derivatives of this compound is limited. However, studies on other piperidine derivatives provide an indication of their potential.

| Compound Class | Animal Model | ED50 (mg/kg) | Reference |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative | MES test | 62.14 | [5] |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative | 6 Hz test | 74.32 - 153.25 | [5] |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative | MES test | 68.30 | [6] |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative | 6 Hz test | 28.20 | [6] |

The MES test is a widely used primary screening model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animals:

-

Male Swiss mice (20-25 g)

-

-

Procedure:

-

Animals are divided into control and test groups.

-

The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle is administered to the control group.

-

At the time of expected peak effect (e.g., 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes.

-

Mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

-

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

Anticancer Activity

The cytotoxic potential of N-benzylpiperidine derivatives against various cancer cell lines has been an area of growing interest.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide | MCF-7 (Breast) | 0.046 | [7] |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide | DU-145 (Prostate) | 0.120 | [8] |

| N-(1-benzylpiperidin-4-yl)-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide | SCLC (Small Cell Lung Cancer) | 15 | [9] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Reagents and Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals.

-

The MTT solution is removed, and the formazan crystals are dissolved in the solubilization solution.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

-

References

- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchers.mq.edu.au [researchers.mq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(1-benzylpiperidin-4-yl)-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide | Benchchem [benchchem.com]

The Cornerstone of Innovation: A Technical Guide to the Therapeutic Potential of 1-Benzylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine-4-carboxylic acid stands as a pivotal molecular scaffold in the landscape of modern medicinal chemistry. While not typically a therapeutic agent in its own right, its rigid piperidine core and the versatile benzyl and carboxylic acid functionalities provide a robust platform for the synthesis of a diverse array of biologically active compounds. This technical guide delves into the synthesis, physicochemical properties, and, most importantly, the significant therapeutic applications stemming from this foundational molecule. Its derivatives have shown considerable promise in treating a range of conditions, most notably neurodegenerative diseases like Alzheimer's and in the development of potent analgesics. This document will serve as a comprehensive resource, providing detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological pathways to facilitate further research and drug development endeavors.

Physicochemical Properties

This compound, with the chemical formula C₁₃H₁₇NO₂, possesses a molecular weight of 219.28 g/mol .[1] It is a white to off-white crystalline solid. A comprehensive list of its computed physicochemical properties is provided in Table 1.

| Property | Value | Source |

| Molecular Weight | 219.28 g/mol | [1] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 10315-07-8 | [1] |

| Canonical SMILES | C1CN(CCC1C(=O)O)CC2=CC=CC=C2 | [1] |

| InChI | InChI=1S/C13H17NO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | [1] |

| InChIKey | ZMVSVQMWFTZSJQ-UHFFFAOYSA-N | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis of the Core Scaffold

The synthesis of this compound is a well-established process, typically achieved through the hydrolysis of its corresponding ester, ethyl 1-benzylpiperidine-4-carboxylate. This straightforward and high-yielding reaction makes the core scaffold readily accessible for further derivatization.

Experimental Protocol: Synthesis of this compound[2]

-

Materials: Ethyl 1-benzyl-4-piperidinecarboxylate, 4N aqueous sodium hydroxide solution, tetrahydrofuran (THF), 1,4-dioxane, 2N hydrochloric acid, ethanol.

-

Procedure:

-

Dissolve ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g, 65.1 mmol) in tetrahydrofuran (70 mL).

-

To this solution, add 4N aqueous sodium hydroxide solution (35 mL).

-

Add 1,4-dioxane (70 mL) to the reaction mixture and stir at room temperature overnight.

-

Monitor the reaction for completion.

-

Upon completion, adjust the pH of the reaction solution to 7 with 2N hydrochloric acid.

-

Remove the solvent by distillation under reduced pressure.

-

Suspend the obtained residue in ethanol and collect the solid by filtration.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

-

Yield: 13.6 g (95%).[2]

Caption: Synthesis of this compound.

Therapeutic Applications of Derivatives

The true therapeutic potential of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of pharmacologically active molecules. Its derivatives have been extensively explored for various therapeutic targets.

Alzheimer's Disease: Cholinesterase Inhibitors

A significant area of research has focused on the development of 1-benzylpiperidine-based compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. A deficit in cholinergic neurotransmission is a key pathological feature of Alzheimer's disease.

A series of novel N-benzylpiperidine carboxamide derivatives were designed and synthesized, demonstrating potent inhibitory activity against cholinesterases.[3] The lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, showed an IC₅₀ value of 0.03 µM against acetylcholinesterase.[3] Further derivatization led to compounds with a more metabolically stable amide linker, with some analogues showing IC₅₀ values in the sub-micromolar to low micromolar range.[3]

Another study focused on designing dual-target inhibitors of HDAC and AChE, where compounds d5 and d10 exhibited dual enzyme inhibition with IC₅₀ values of 0.17 µM and 0.45 µM for HDAC, and 6.89 µM and 3.22 µM for AChE, respectively.[4] These compounds also demonstrated neuroprotective effects and the ability to inhibit Aβ aggregation.[4]

| Compound | Target | IC₅₀ (µM) | Source |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | AChE | 0.03 ± 0.07 | [3] |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 ± 1.25 | [3] |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 ± 1.08 | [3] |

| d5 | HDAC | 0.17 | [4] |

| AChE | 6.89 | [4] | |

| d10 | HDAC | 0.45 | [4] |

| AChE | 3.22 | [4] |

Table 2: Cholinesterase and HDAC Inhibitory Activities of 1-Benzylpiperidine Derivatives

Caption: Inhibition of AChE by 1-benzylpiperidine derivatives.

Opioid Receptor Ligands for Analgesia

The 1-benzylpiperidine scaffold is also a key structural component in the development of ligands for opioid receptors, which are crucial targets for pain management.[5] Synthetic opioids, including the phenylpiperidine class (e.g., fentanyl, remifentanil), are widely used analgesics.[5] 1-Benzyl-4-anilinopiperidine-4-carboxylic acid, a direct derivative, is an important intermediate in the synthesis of the potent opioid analgesic remifentanil.[6]

Recent research has focused on developing dual-acting ligands that target both the µ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R) to achieve potent antinociceptive effects with reduced opioid-related side effects.[7][8] A study on benzylpiperidine derivatives identified compound 52 with high affinity for both MOR (Kᵢ = 56.4 nM) and σ₁R (Kᵢ = 11.0 nM), demonstrating significant analgesic effects in various pain models with fewer side effects compared to oxycodone.[8]

| Compound | Target | Kᵢ (nM) | Source |

| 52 | MOR | 56.4 | [8] |

| σ₁R | 11.0 | [8] |

Table 3: Binding Affinities of a Dual-Acting Benzylpiperidine Derivative

Caption: Dual-targeting of MOR and σ₁R by a benzylpiperidine derivative.

Antimicrobial Agents

Derivatives of N-benzyl piperidin-4-one have also been investigated for their antimicrobial properties. A study reported the synthesis of several N-benzyl piperidin-4-one derivatives that exhibited potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli.[9] This suggests that the 1-benzylpiperidine scaffold can be a valuable starting point for the development of novel antimicrobial agents.

Experimental Protocols for Derivative Synthesis

General Procedure for the Synthesis of N-Benzylpiperidine Carboxamide Derivatives[3]

-

Materials: Appropriate amine, this compound, coupling agents (e.g., HATU, HOBt), base (e.g., DIPEA), solvent (e.g., DMF).

-

Procedure:

-

To a solution of this compound in the chosen solvent, add the coupling agents and the base.

-

Stir the mixture at room temperature for a specified time.

-

Add the desired amine to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by extraction and wash with appropriate aqueous solutions.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

-

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry, serving as a versatile and readily accessible scaffold for the development of a multitude of therapeutic agents. While its direct biological activity may be limited, its derivatives have demonstrated significant potential in addressing critical unmet medical needs, particularly in the areas of neurodegenerative diseases and pain management. The synthetic accessibility of the core and the ease of its derivatization ensure that this compound will remain a cornerstone of drug discovery efforts for the foreseeable future. This guide provides a solid foundation for researchers to build upon, offering established protocols and a summary of the promising therapeutic avenues that have emerged from this remarkable chemical entity. Further exploration of novel derivatives and their biological targets is a promising and exciting area of ongoing research.

References

- 1. This compound | C13H17NO2 | CID 4714983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10315-07-8 [chemicalbook.com]

- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 7. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iasp-pain.org [iasp-pain.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Benzylpiperidine-4-carboxylic acid from ethyl 1-benzyl-4-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-benzylpiperidine-4-carboxylic acid via the hydrolysis of ethyl 1-benzylpiperidine-4-carboxylate. This transformation is a fundamental step in various medicinal chemistry and drug development programs, where the carboxylic acid moiety serves as a key functional handle for further molecular elaboration. The provided protocol is based on established literature procedures, offering a reliable and high-yielding method for this conversion.

Introduction

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The conversion of its corresponding ethyl ester, ethyl 1-benzyl-4-piperidinecarboxylate, to the carboxylic acid is a common and critical step. The protocol outlined below describes a robust saponification reaction using sodium hydroxide, followed by a straightforward work-up procedure to isolate the desired product in high purity and yield.

Reaction Scheme

Ethyl 1-benzyl-4-piperidinecarboxylatethis compound

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound from ethyl 1-benzyl-4-piperidinecarboxylate.

| Parameter | Value | Reference |

| Starting Material | Ethyl 1-benzyl-4-piperidinecarboxylate | [1] |

| Reagents | 4N Sodium Hydroxide, Tetrahydrofuran, 1,4-Dioxane, 2N Hydrochloric Acid, Ethanol | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | Overnight | [1] |

| Product Yield | 95% | [1] |

| Molecular Weight of Starting Material | 247.33 g/mol | [2][3] |

| Molecular Weight of Product | 219.28 g/mol | [4] |

Experimental Protocol

This protocol details the step-by-step procedure for the hydrolysis of ethyl 1-benzyl-4-piperidinecarboxylate to yield this compound.[1]

Materials:

-

Ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g, 65.1 mmol)

-

Tetrahydrofuran (THF) (70 mL)

-

4N aqueous Sodium Hydroxide (NaOH) solution (35 mL)

-

1,4-Dioxane (70 mL)

-

2N Hydrochloric Acid (HCl)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g, 65.1 mmol) in tetrahydrofuran (70 mL).

-

Addition of Base: To the stirred solution, add 4N aqueous sodium hydroxide solution (35 mL).

-

Addition of Co-solvent: Add 1,4-dioxane (70 mL) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature overnight.

-

Neutralization: Upon completion of the reaction, carefully adjust the pH of the solution to 7 using 2N hydrochloric acid.

-

Solvent Removal: Remove the organic solvents (THF and 1,4-dioxane) by distillation under reduced pressure using a rotary evaporator.

-

Product Isolation:

-

Suspend the obtained residue in ethanol.

-

Collect the solid by filtration.

-

Concentrate the filtrate under reduced pressure to afford 1-benzyl-4-piperidinecarboxylic acid.

-

-

Yield Calculation: The expected yield is approximately 13.6 g (95%).[1]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

-

Tetrahydrofuran and 1,4-dioxane are flammable. Keep away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol described provides an efficient and high-yielding method for the preparation of this compound from its ethyl ester. The use of readily available reagents and straightforward procedures makes this method suitable for routine use in a research and development setting. The detailed steps and workflow diagram are intended to ensure reproducibility and successful synthesis.

References

- 1. This compound | 10315-07-8 [chemicalbook.com]

- 2. Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 [chemicalbook.com]

- 3. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C13H17NO2 | CID 4714983 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol for the Preparation of 1-Benzylpiperidine-4-carboxylic acid hydrochloride

Application Note: This protocol outlines the synthesis of 1-Benzylpiperidine-4-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. It is an important intermediate in the synthesis of various biologically active compounds. The described method involves the N-benzylation of ethyl isonipecotate followed by ester hydrolysis and subsequent formation of the hydrochloride salt. This procedure is intended for use by researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Properties and Data

A summary of the key chemical properties for the starting materials and the final product is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form | CAS Number |

| Ethyl Isonipecotate | C₈H₁₅NO₂ | 157.21 | Clear liquid | 1126-09-6 |

| Benzyl Chloride | C₇H₇Cl | 126.58 | Colorless liquid | 100-44-7 |

| Ethyl 1-benzylpiperidine-4-carboxylate | C₁₅H₂₁NO₂ | 247.33 | Colorless to light red clear liquid | 24228-40-8 |

| This compound | C₁₃H₁₇NO₂ | 219.28 | White crystalline solid | 10315-07-8 |

| This compound hydrochloride | C₁₃H₁₈ClNO₂ | 255.74 | Solid | 681482-53-1 |

Experimental Protocol

This protocol is divided into three main stages: N-benzylation of ethyl isonipecotate, hydrolysis of the resulting ester, and formation of the hydrochloride salt.

Materials and Reagents:

-

Ethyl isonipecotate

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (H₂O)

-

Saturated brine solution

-

Hydrochloric acid (HCl, concentrated and in a solvent like diethyl ether or isopropanol)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Diethyl ether or other suitable organic solvent for precipitation

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

Filtration apparatus

Experimental Workflow Diagram:

Caption: Synthetic workflow for this compound hydrochloride.

Step 1: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate [1]

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl isonipecotate (e.g., 50 g, 0.31 mol) in toluene (150 mL).

-

Add potassium carbonate (e.g., 60 g, 0.43 mol) to the solution and stir the mixture for 15 minutes.

-

Add benzyl chloride (e.g., 42 g, 0.31 mol) to the reaction mixture.

-

Heat the reaction mass to reflux at 100°C for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (2:1) mobile phase.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water (100 mL) and stir.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Extract the aqueous phase again with toluene (100 mL).

-

Combine the organic phases and wash twice with a saturated brine solution (50 mL each).

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain ethyl 1-benzylpiperidine-4-carboxylate as a yellow liquid. A typical yield is around 91%.[1]

Step 2: Hydrolysis to this compound [2]

-

Dissolve the ethyl 1-benzylpiperidine-4-carboxylate obtained in the previous step in a suitable alcohol such as methanol or ethanol.

-

Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and remove the alcohol solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid. This will cause the product to precipitate.

-

Collect the precipitated white solid by filtration, wash with cold water, and dry to yield this compound.

Step 3: Formation of this compound hydrochloride

-

Dissolve the this compound in a suitable anhydrous solvent such as diethyl ether, isopropanol, or ethyl acetate.

-

To this solution, add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid product by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to obtain this compound hydrochloride.

Alternative Synthetic Routes

An alternative pathway to this compound involves the hydrolysis of 1-benzylpiperidine-4-carbonitrile. This nitrile intermediate can be prepared from 1-benzyl-4-piperidone through a Strecker reaction or by dehydration of the corresponding amide.[2][3] The hydrolysis of the nitrile is typically achieved by heating with a strong acid such as concentrated hydrochloric acid or sulfuric acid.[3][4]

Characterization

The final product, this compound hydrochloride, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the final product.

-

Elemental Analysis: To confirm the elemental composition and the formation of the hydrochloride salt.

Safety Precautions

-

Benzyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated acids and bases (hydrochloric acid, sodium hydroxide) are corrosive and should be handled with care, using appropriate PPE.

-

Toluene is a flammable and volatile organic solvent. All heating should be performed using a heating mantle and not an open flame.

-

It is recommended to consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

-

The final product, this compound, may cause skin and serious eye irritation.[5] The hydrochloride salt should be handled with similar precautions.

References

- 1. Ethyl 1-benzylpiperidine-4-carboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 3. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 4. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]

- 5. This compound | C13H17NO2 | CID 4714983 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatility of 1-Benzylpiperidine-4-carboxylic Acid in Medicinal Chemistry: A Scaffold for Neurological Drug Discovery

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Benzylpiperidine-4-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, combined with the modifiable carboxylic acid and benzyl groups, provides a unique three-dimensional structure that is amenable to the design of potent and selective ligands for various biological targets. This document provides an overview of its application, particularly in the development of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, along with detailed experimental protocols and structure-activity relationship (SAR) analyses.

Application Notes: Targeting Acetylcholinesterase in Alzheimer's Disease